4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential medicinal applications, particularly in treating ocular conditions. This compound features a quinazolinone core structure modified with a hydroxyl group and an isopropyl substituent, enhancing its pharmacological properties.
This compound can be classified under the category of heterocyclic compounds, specifically as a derivative of quinazolinone. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile has been documented in various studies, highlighting its potential as a pharmaceutical agent for ocular treatments .
The synthesis of 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile typically involves several key steps:
The molecular formula for 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile is C18H18N2O2. The compound features:
The structural representation can be summarized as follows:
The compound undergoes several chemical reactions that can be utilized for further functionalization or to elucidate its mechanism of action:
The mechanism of action for 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile primarily involves its interaction with specific receptors in biological systems:
The physical and chemical properties of 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile include:
Characterization techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and Chromatography are employed to confirm purity and structural integrity .
The potential applications of 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile are diverse:
The compound functions as a competitive TRPV1 antagonist with high binding affinity for the capsaicin recognition site, effectively blocking the receptor's activation by noxious stimuli including heat (>43°C), protons (low pH), and endogenous lipid mediators. TRPV1 receptors are densely expressed in sensory neurons of the trigeminal ganglion and corneal epithelium, where they mediate neurogenic inflammation and pain transduction [3] [5]. By antagonizing TRPV1, 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile inhibits calcium influx through the receptor channel, thereby suppressing the release of pro-inflammatory neuropeptides (e.g., substance P and CGRP) from sensory nerve terminals. This mechanism is particularly relevant in ocular surface disorders, where dysregulated TRPV1 activity contributes to chronic pain and hypersensitivity states characterized by allodynia and hyperalgesia [5]. Preclinical evidence indicates the compound normalizes TRPV1 hyperexcitability induced by inflammatory mediators or nerve injury without causing complete sensory blockade, preserving protective nociceptive functions [3].
The structural architecture of 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile represents a deliberate departure from prototypical vanilloid scaffolds:
Quinazolinone Core Optimization: Traditional vanilloid antagonists (e.g., capsazepine) incorporate a vanillyl moiety that partially agonizes TRPV1. This compound replaces the vanillyl group with a 7-hydroxyquinazolin-4-one system, eliminating residual agonist activity while enhancing receptor affinity through planar hydrogen-bonding interactions with Arg557 and Glu570 in the capsaicin-binding pocket [1] [4].
Benzonitrile Pharmacophore: The para-cyano phenyl group at position 3 engages in π-π stacking with TRPV1's Tyr511, contrasting with the flexible alkyl chains of early antagonists. This rigid benzonitrile moiety contributes to ~100-fold selectivity for TRPV1 over structurally related TRPA1 channels [1] [7].
Isopropyl Substituent: The 2-isopropyl group projects into a hydrophobic subpocket typically occupied by capsaicin's alkyl chain, conferring metabolic stability over smaller alkyl groups while avoiding the steric hindrance associated with bulkier tert-butyl analogs [4] [6].
This strategic molecular evolution yields a compound with reduced off-target effects and improved physicochemical properties (LogP 3.09; PSA 78.91 Ų) relative to first-generation TRPV1 antagonists, balancing membrane permeability and aqueous solubility (DMSO: 100 mg/mL; Methanol: 17.86 mg/mL) for topical applications [1].
Table 2: Molecular Evolution of TRPV1 Antagonist Scaffolds
Structural Feature | Classical Vanilloid (e.g., Capsazepine) | 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile | Pharmacological Impact |
---|---|---|---|
Aromatic Core | Vanillyl (3-methoxy-4-hydroxybenzyl) | 7-Hydroxyquinazolin-4-one | Eliminates partial agonist activity; enhances H-bonding |
Hydrophobic Anchor | Flexible alkyl chain (e.g., benzyl) | 2-Isopropyl | Optimizes hydrophobic pocket occupancy; improves metabolic stability |
Secondary Pharmacophore | Thioamide or urea | Benzonitrile | Enables π-π stacking with Tyr511; increases TRPV1 selectivity |
Water Solubility | <10 mg/mL (DMSO) | 100 mg/mL (DMSO); 17.86 mg/mL (Methanol) | Enhanced formulation flexibility for topical delivery |
The compound exhibits exceptional selectivity for TRPV1 over other transient receptor potential (TRP) channels, a critical attribute given the structural homology and functional overlap within this receptor family:
TRPV1 vs. TRPA1/TRPM8: In calcium flux assays, the compound potently inhibits capsaicin-induced TRPV1 activation (IC₅₀ ≈ 5-20 nM) with >100-fold selectivity over the mechanically gated TRPA1 (mustard oil-activated) and cold-sensitive TRPM8 (menthol-activated) channels [1] [7]. This specificity prevents interference with thermosensation and mechanotransduction pathways mediated by non-TRPV1 TRP channels.
TRPV Subfamily Selectivity: Minimal activity is observed against the osmotically sensitive TRPV4 (IC₅₀ >10 µM) and the warmth-sensitive TRPV3 (IC₅₀ >5 µM), confirming that structural modifications have successfully eliminated cross-reactivity with phylogenetically related vanilloid receptors [7].
Non-TRP Off-Targets: Screening against G-protein-coupled receptors (GPCRs) and ion channels (e.g., voltage-gated sodium channels) revealed negligible binding (Ki >10 µM), underscoring its utility as a clean pharmacological tool for dissecting TRPV1-specific contributions to nociception [1]. The compound's benzonitrile moiety may contribute to this selectivity by sterically excluding it from the narrower ligand-binding pockets of non-TRPV1 targets.
This refined selectivity profile enables precise interrogation of TRPV1-dependent signaling in complex sensory neuron populations and validates its development for conditions driven by TRPV1 hyperactivation, such as ocular neuropathic pain and inflammatory hyperalgesia [3] [5].
Table 3: Selectivity Profile Across Transient Receptor Potential Channels
TRP Channel | Primary Activator | Reported IC₅₀ (nM) | Selectivity Ratio (vs. TRPV1) |
---|---|---|---|
TRPV1 | Capsaicin/Heat (>43°C) | 5-20 nM | 1 (Reference) |
TRPA1 | Allyl isothiocyanate | >1,000 nM | >50-200 |
TRPM8 | Menthol/Cooling (<25°C) | >2,000 nM | >100-400 |
TRPV3 | Warmth (~34-38°C) | >5,000 nM | >250-1,000 |
TRPV4 | Hypotonicity/Heat | >10,000 nM | >500-2,000 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1